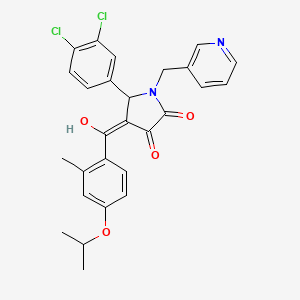
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C29H41N3O3 and a molecular weight of 479.668 g/mol This compound is known for its unique structure, which includes a phenoxybenzylidene group and a tetradecanamide chain
Preparation Methods
The synthesis of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reactants.
Chemical Reactions Analysis
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxybenzylidene group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can be compared with other similar compounds, such as:
- N-(2-Oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique phenoxy group in this compound may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
765273-97-0 |
|---|---|
Molecular Formula |
C29H41N3O3 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C29H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-28(33)30-24-29(34)32-31-23-25-17-16-20-27(22-25)35-26-18-13-12-14-19-26/h12-14,16-20,22-23H,2-11,15,21,24H2,1H3,(H,30,33)(H,32,34)/b31-23+ |
InChI Key |
SKROOXZYWYCHCN-UQRQXUALSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)

![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016033.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)
![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
